Phenylephrine 2-O-Glucuronide

Description

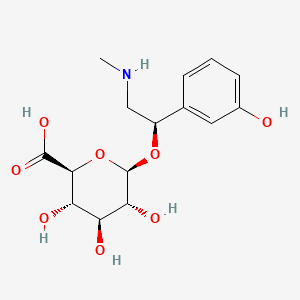

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R)-1-(3-hydroxyphenyl)-2-(methylamino)ethoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO8/c1-16-6-9(7-3-2-4-8(17)5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVNMYWZQNTXNV-QBOXMOKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=CC=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652669 | |

| Record name | (1R)-1-(3-Hydroxyphenyl)-2-(methylamino)ethyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260611-56-0 | |

| Record name | (1R)-1-(3-Hydroxyphenyl)-2-(methylamino)ethyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Formation of Phenylephrine 2 O Glucuronide

Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Potentially Involved in Phenylephrine (B352888) 2-O-Glucuronidation

The UGT superfamily of enzymes is responsible for the glucuronidation of a vast array of compounds. springernature.com These enzymes are categorized into families and subfamilies, with UGT1 and UGT2 being the primary families involved in drug metabolism. nih.gov Identifying the specific UGT isoforms responsible for a particular drug's metabolism is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. springernature.comnih.gov

In vitro studies utilizing recombinant human UGTs are a cornerstone for identifying which specific isoforms are capable of metabolizing a drug candidate. springernature.comcriver.com This method allows for the assessment of individual enzyme contributions in a controlled environment, free from the confounding factors present in more complex systems like liver microsomes. vcu.edu For phenylephrine, while sulfation is the more dominant pathway, studies suggest that UGT isoforms are indeed involved in its glucuronidation. Research indicates that UGT2B10 and UGT1A9 are enzymes that may be involved in the formation of phenylephrine glucuronide. The process of identifying the responsible UGTs typically involves screening a panel of recombinant enzymes for their activity towards the drug and then conducting more detailed kinetic analyses for the active isoforms. springernature.comcriver.com

Human liver and intestinal microsomes are key in vitro tools for studying drug metabolism as they contain a rich complement of drug-metabolizing enzymes, including various UGT isoforms. nih.govnih.gov The liver is a major site of drug metabolism, expressing a wide array of UGTs such as UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and members of the UGT2B family. nih.gov The intestine also plays a significant role in the first-pass metabolism of orally administered drugs, with isoforms like UGT1A8 and UGT1A10 being predominantly expressed in this tissue. scispace.com

Significant species differences exist in the expression and activity of UGT enzymes, which can lead to different metabolic profiles for the same drug across species. nih.govscispace.com For instance, the expression patterns of UGT isoforms can be gender-specific in humans, rats, and mice. nih.gov Therefore, data from animal models may not always be directly translatable to humans. nih.gov While specific studies on the species-specific UGT contributions to phenylephrine 2-O-glucuronide formation are not extensively detailed in the provided results, it is a critical consideration in drug development. Understanding these differences is vital for the accurate extrapolation of preclinical data to predict human pharmacokinetics.

Contribution of Hepatic and Intestinal Microsomes to Phenylephrine 2-O-Glucuronidation

Regulation of UGT Activity Affecting Phenylephrine Glucuronide Formation

The rate and extent of Phenylephrine-3-O-glucuronide formation are subject to regulation by various factors that influence the activity of UGT enzymes. This regulation can lead to significant interindividual variability in phenylephrine metabolism and clearance. Key regulatory mechanisms include genetic variations within the UGT genes and the modulatory effects of co-administered substances.

Genetic Polymorphisms of Relevant UGT Enzymes and Their Impact on Glucuronidation Efficacy

Genetic polymorphisms in the genes encoding UGT enzymes are a significant source of variability in drug metabolism. mdpi.comnih.gov Variations in the UGT1A9 gene, a key enzyme in phenylephrine glucuronidation, have been shown to alter enzyme expression and activity, thereby affecting the metabolism of its substrates. researchgate.netresearchgate.net

Several single nucleotide polymorphisms (SNPs) have been identified in the promoter region of the UGT1A9 gene. These genetic variants can influence the rate of gene transcription, leading to higher or lower levels of the UGT1A9 enzyme. For instance, studies have demonstrated that certain SNPs are associated with increased UGT1A9 protein levels and, consequently, higher glucuronidation activity in human liver samples. researchgate.net This "extensive glucuronidator" phenotype can lead to more rapid clearance of UGT1A9 substrates. researchgate.net While direct studies on phenylephrine are limited, the impact of these polymorphisms on other UGT1A9 substrates, such as propofol (B549288) and mycophenolic acid, suggests a strong potential for affecting phenylephrine metabolism. researchgate.netbrieflands.com

| Polymorphism (SNP) | Location | Observed Effect on UGT1A9 | Potential Impact on Phenylephrine Glucuronidation | References |

|---|---|---|---|---|

| -2152 C>T | Promoter Region | Correlated with significantly higher UGT1A9 protein levels and glucuronidation activity. | Increased formation of Phenylephrine-3-O-glucuronide, leading to faster clearance. | researchgate.netbrieflands.com |

| -275 T>A | Promoter Region | Associated with higher glucuronidating activity for UGT1A9 substrates. | Enhanced clearance of phenylephrine via glucuronidation. | researchgate.netbrieflands.com |

| -440 C>T & -331 T>C | Promoter Region | Correlated with increased UGT1A9 protein expression. | Potentially faster metabolism of phenylephrine. | researchgate.net |

| UGT1A9*3 | Coding Region | Results in an amino acid change (M33T). | May alter enzyme kinetics, but its clinical impact on phenylephrine is not established. | brieflands.com |

Evaluation of UGT Inhibition and Induction by Co-administered Compounds

Drug-drug interactions (DDIs) represent another major factor regulating the formation of phenylephrine glucuronide. nih.gov Co-administered drugs can act as either inhibitors or inducers of UGT enzymes, leading to altered phenylephrine exposure and potential changes in its effects. xenotech.comevotec.com Regulatory agencies recommend evaluating new chemical entities for their potential to cause UGT-mediated DDIs. criver.com

UGT Inhibition: Inhibition occurs when a co-administered compound competes with phenylephrine for the active site of a UGT enzyme or otherwise blocks its function. This can decrease the rate of glucuronide formation, leading to reduced clearance and higher plasma concentrations of the parent drug. evotec.com For example, the widely used analgesic acetaminophen (B1664979) is metabolized through both sulfation and glucuronidation and has been shown to increase the bioavailability of phenylephrine when administered concurrently, suggesting competition for metabolic pathways. researchgate.net Many natural compounds, such as certain flavonoids found in foods and supplements, have also been reported to inhibit UGT enzymes. google.com

UGT Induction: Induction is a process where a co-administered compound increases the synthesis of UGT enzymes. xenotech.com This leads to a higher metabolic capacity and can result in increased clearance of phenylephrine, potentially reducing its therapeutic efficacy. nih.govxenotech.com While less commonly characterized than inhibition, UGT induction is recognized as a clinically relevant DDI mechanism. nih.gov

| Compound/Class | Mechanism | Relevant UGTs (Examples) | Potential Effect on Phenylephrine Metabolism | References |

|---|---|---|---|---|

| Acetaminophen | Inhibition (Competitive) | UGT1A1, UGT1A6, UGT1A9 | Decreased glucuronidation, increased phenylephrine levels. | researchgate.net |

| Atazanavir | Inhibition | UGT1A1 | May decrease phenylephrine glucuronidation if UGT1A1 is involved. | researchgate.net |

| Flavonoids (e.g., Quercetin) | Inhibition | UGT1A family | Potential to decrease phenylephrine clearance. | google.com |

| Propofol | Inhibition (Substrate) | UGT1A9 | May compete with phenylephrine, potentially slowing its metabolism. | researchgate.net |

| Rifampin | Induction | PXR-mediated, affects multiple UGTs | Increased glucuronidation, potentially decreasing phenylephrine efficacy. | mdpi.com |

| Carbamazepine | Induction | Affects multiple UGTs | May increase the clearance of phenylephrine. | drugs.com |

| Phenytoin | Induction | Affects multiple UGTs | May increase the clearance of phenylephrine. | drugs.com |

Analytical Characterization and Quantification of Phenylephrine 2 O Glucuronide

Development of Robust and Sensitive Analytical Methods for Phenylephrine (B352888) 2-O-Glucuronide

The development of reliable analytical methods is a critical first step in the study of phenylephrine 2-O-glucuronide. These methods must be sensitive enough to detect the typically low concentrations of metabolites found in biological samples and robust enough to provide accurate and reproducible results.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of drug metabolites, including this compound, due to its high sensitivity and selectivity. thermofisher.comscispace.com This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.

Several LC-MS/MS methods have been developed for the determination of phenylephrine and its metabolites in various biological matrices such as plasma and urine. researchgate.netnih.gov These methods often utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which allows for the specific detection of the target analyte even in the presence of complex biological components. researchgate.net For instance, a validated LC/MS/MS assay method has been used to quantify phenylephrine glucuronide in human urine with quantification limits ranging from 2.0 to 200 ng/mL. nih.gov The inter-assay variability for this method was reported to be ≤4.30%, with an accuracy ranging from -1.81% to -0.594%. nih.gov

The use of a deuterium-labeled internal standard, such as (R)-(-)-Phenylephrine-d3 HCl, is a common practice in LC-MS/MS methods to improve the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response. researchgate.net

Below is a table summarizing key parameters of a representative LC-MS/MS method for phenylephrine glucuronide analysis:

| Parameter | Value |

| Analyte | Phenylephrine Glucuronide |

| Matrix | Human Urine |

| Quantification Range | 2.0–200 ng/mL |

| Inter-Assay Variability | ≤4.30% |

| Accuracy | -1.81% to -0.594% |

Due to the highly polar nature of glucuronide metabolites, conventional reversed-phase liquid chromatography (RPLC) can sometimes be challenging, as these compounds may exhibit poor retention. researchgate.netvcu.edu Hydrophilic Interaction Liquid Chromatography (HILIC) offers a valuable alternative for the analysis of polar compounds like this compound. vcu.edulcms.czpolylc.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724). lcms.czresearchgate.net This setup allows for the retention of polar analytes that are not well-retained in RPLC. lcms.cz

The retention mechanism in HILIC is based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the polar stationary phase. vcu.eduresearchgate.net This technique provides complementary selectivity to RPLC and can be particularly advantageous for separating polar metabolites from less polar parent drugs. lcms.cz For example, a sensitive HILIC HPLC method was developed for the direct detection of phenylephrine sulfate (B86663) (PES), another polar metabolite of phenylephrine, demonstrating the utility of this approach for related compounds. vcu.edu The use of HILIC can also lead to improved ionization efficiency in electrospray ionization (ESI) mass spectrometry due to the high organic content of the mobile phase. lcms.cz

While LC-MS/MS is the predominant technique, other analytical methods have been employed for the analysis of glucuronides. Historically, indirect methods involving enzymatic or chemical hydrolysis of the glucuronide to the parent aglycone, followed by analysis of the aglycone, were common. researchgate.net However, these methods can be limited by incomplete hydrolysis, potential degradation of the analyte, and being time-consuming. researchgate.net

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection has also been used. thermofisher.comresearchgate.net However, these methods often lack the sensitivity and specificity of mass spectrometric detection, especially when dealing with complex biological matrices. thermofisher.com Spectrophotometric methods have also been described for the determination of phenylephrine, but they are generally less suitable for the specific quantification of its glucuronide metabolites in biological samples due to potential interferences. rjptonline.org

Application of Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites

Sample Preparation Strategies for Biological Matrices Containing Phenylephrine Glucuronides

The effective preparation of biological samples is a critical prerequisite for accurate and reliable analytical results. The goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Several techniques are employed for the extraction and purification of phenylephrine glucuronides from biological matrices. The choice of method depends on the nature of the sample, the analyte concentration, and the analytical technique to be used.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. researchgate.netnih.gov For the analysis of phenylephrine and its metabolites, C18 cartridges are often used. nih.gov The process typically involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte with an appropriate solvent. nih.gov SPE is known for its ability to provide clean extracts and high recovery rates.

Liquid-Liquid Extraction (LLE) is another common technique used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. oup.comgoogle.com While effective, LLE can be more labor-intensive and may use larger volumes of organic solvents compared to SPE.

Protein Precipitation is a simpler and faster method often used for plasma or serum samples. researchgate.net It involves adding a precipitating agent, such as acetonitrile or methanol, to the sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. researchgate.net While quick, this method may result in less clean extracts compared to SPE or LLE.

The following table summarizes the common extraction techniques used for phenylephrine glucuronide analysis:

| Extraction Technique | Principle | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Partitioning of analyte between a solid sorbent and a liquid sample. | High recovery, clean extracts, high concentration factor. | Can be more time-consuming and costly. |

| Liquid-Liquid Extraction (LLE) | Differential solubility in two immiscible liquids. | Effective for a wide range of compounds. | Labor-intensive, uses larger solvent volumes. |

| Protein Precipitation | Removal of proteins by precipitation with a solvent. | Fast and simple. | May result in less clean extracts and matrix effects. |

The stability of glucuronide metabolites in biological samples is a critical consideration during sample collection, storage, and analysis. researchgate.net Some glucuronides, particularly acyl and N-glucuronides, can be unstable. researchgate.net While phenylephrine forms an O-glucuronide, it is still important to assess its stability under various conditions.

Studies on the stability of phenylephrine hydrochloride in solution have shown it to be stable for extended periods when stored under appropriate conditions (e.g., refrigerated or frozen). nih.govjuniperpublishers.com For instance, phenylephrine hydrochloride diluted to 100 μg/mL in 0.9% sodium chloride injection was found to be stable for at least 30 days in polypropylene (B1209903) syringes when stored at -20°C, 3-5°C, and 23-25°C. nih.gov Another study showed stability for at least 138 days when stored in the dark. juniperpublishers.com

To prevent the degradation of glucuronides, especially by enzymatic action, samples are often stored at low temperatures (e.g., -70°C). nih.gov Additionally, the pH of the sample can influence stability, and buffering may be necessary in some cases. researchgate.net For long-term storage, it is crucial to validate the stability of this compound in the specific biological matrix and storage conditions to ensure the integrity of the analytical results.

Techniques for Extraction and Purification (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Protein Precipitation)

Validation of Analytical Assays for this compound Quantification

The validation of analytical assays ensures that the developed methods are suitable for their intended purpose. Key validation parameters for the quantification of this compound are discussed below.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical assay. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For the analysis of phenylephrine and its metabolites, including the glucuronide conjugate, various analytical techniques have been employed, each with its own specific LOD and LOQ values. For instance, a reverse-phase high-performance liquid chromatography (RP-HPLC) method developed for the simultaneous estimation of phenylephrine hydrochloride and ebastine (B1671034) reported an LOD of 0.46 µg/mL and an LOQ of 1.12 µg/mL for phenylephrine. innovareacademics.in Another stability-indicating RP-HPLC method for phenylephrine and fexofenadine (B15129) found the LOD and LOQ for phenylephrine to be 0.10 µg/mL and 0.31 µg/mL, respectively. innovareacademics.in

In a study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of phenylephrine in human plasma, a lower limit of quantitation (LLOQ) of 51 pg/mL was achieved using 0.25 mL of plasma. researchgate.net For the quantification of phenylephrine and its glucuronide metabolite in human urine via HPLC with MS/MS detection, the quantification limit for phenylephrine glucuronide was established in the range of 2.0–200 ng/mL. nih.govnih.gov

A highly sensitive LC-MS/MS method for phenylephrine in human plasma, which involved pre-column derivatization, achieved an even lower LLOQ of 0.020 ng/mL. researchgate.net These values highlight the superior sensitivity of mass spectrometry-based methods for bioanalytical applications.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Phenylephrine and its Glucuronide

| Analyte | Method | Matrix | LOD | LOQ/LLOQ |

| Phenylephrine Hydrochloride | RP-HPLC | - | 0.46 µg/mL | 1.12 µg/mL |

| Phenylephrine | RP-HPLC | - | 0.10 µg/mL | 0.31 µg/mL |

| Phenylephrine | LC-MS/MS | Human Plasma | - | 51 pg/mL |

| Phenylephrine Glucuronide | HPLC-MS/MS | Human Urine | - | 2.0–200 ng/mL |

| Phenylephrine | LC-MS/MS (derivatization) | Human Plasma | - | 0.020 ng/mL |

Evaluation of Accuracy, Precision, Selectivity, and Linearity

A comprehensive validation of an analytical method involves the assessment of its accuracy, precision, selectivity, and linearity.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. In the validation of an LC-MS/MS method for phenylephrine and its metabolites in urine, the inter-assay variability for phenylephrine glucuronide was ≤4.30%, and the accuracy ranged from -1.81% to -0.594%. nih.gov Another study reported interday accuracies for phenylephrine glucuronide ranging from -9.43% to 3.9%, with precision for standard curves and quality control (QC) samples ranging from 2.36% to 9.60% and 5.60% to 9.81%, respectively. nih.gov For a different LC-MS/MS assay, the inter-assay precision and accuracy of QC samples for phenylephrine glucuronide were <15.7% and <7.02%, respectively. researchgate.net

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is particularly important when analyzing complex biological matrices. The use of tandem mass spectrometry (MS/MS) provides high selectivity by monitoring specific precursor-to-product ion transitions for the analyte of interest. researchgate.net

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. For the quantification of phenylephrine glucuronide in human urine, a nominal range of linearity from 2.0 to 200 ng/mL was established. nih.gov An LC-MS/MS method for phenylephrine in plasma showed linearity from 51 to 5500 pg/mL. researchgate.net

Table 2: Accuracy, Precision, and Linearity Data for Phenylephrine Glucuronide Assays

| Parameter | Method | Matrix | Value |

| Inter-assay Variability | LC-MS/MS | Human Urine | ≤4.30% |

| Accuracy | LC-MS/MS | Human Urine | -1.81% to -0.594% |

| Interday Accuracy | LC-MS/MS | Human Urine | -9.43% to 3.9% |

| Precision (Standard Curve) | LC-MS/MS | Human Urine | 2.36% to 9.60% |

| Precision (QC Samples) | LC-MS/MS | Human Urine | 5.60% to 9.81% |

| Linearity Range | LC-MS/MS | Human Urine | 2.0–200 ng/mL |

| Linearity Range | LC-MS/MS | Human Plasma | 51–5500 pg/mL |

Robustness and Reproducibility of Analytical Workflows

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Reproducibility refers to the ability to obtain consistent results when the method is performed by different analysts, in different laboratories, or with different equipment.

Robustness is typically evaluated by introducing minor changes to parameters such as mobile phase composition, pH, and flow rate. innovareacademics.in For chromatographic methods, the consistency of retention times and peak shapes under these varied conditions is a key indicator of robustness. nih.gov The development of stability-indicating methods, which can separate the analyte from its degradation products, further demonstrates the robustness of an assay. innovareacademics.in

Reproducibility is assessed through inter-laboratory comparisons or by analyzing the same samples on different occasions. The low inter-assay variability reported for this compound assays (e.g., ≤4.30%) is a testament to their good reproducibility. nih.gov

Strategies for Synthesis and Characterization of this compound Reference Standards

The availability of well-characterized reference standards is a prerequisite for the accurate quantification of any analyte. For this compound, which is not always commercially available in a pure form, synthesis and subsequent characterization are often necessary.

The synthesis of this compound typically involves the enzymatic or chemical conjugation of phenylephrine with a glucuronic acid donor. evitachem.com One common method is the Koenigs-Knorr reaction or its modifications. The characterization of the synthesized standard is crucial to confirm its identity and purity. This is achieved using a combination of analytical techniques, including:

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. evitachem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the position of the glucuronide linkage.

High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized standard. innovareacademics.in

Commercial suppliers of reference standards provide detailed characterization data to ensure compliance with regulatory guidelines. synzeal.comaxios-research.comaquigenbio.comclearsynth.com This documentation is essential for analytical method development and validation. aquigenbio.com

Metabolic Disposition and Interrelationships of Phenylephrine 2 O Glucuronide

Contribution of 2-O-Glucuronidation to Overall Phenylephrine (B352888) Clearance

Following oral administration, a significant portion of a phenylephrine dose is metabolized before it reaches systemic circulation. wikipedia.org Urinary excretion data reveals that phenylephrine and its metabolites are primarily eliminated via the kidneys. geneesmiddeleninformatiebank.nl While specific quantitative data for the 2-O-glucuronide isomer is limited, studies on total phenylephrine glucuronide excretion provide insights into its contribution. In one study, after oral administration of phenylephrine, glucuronide conjugates constituted a notable fraction of the excreted metabolites. nih.gov However, another study reported that the percentage of the dose excreted as phenylephrine glucuronide in urine over 24 hours was negligible for doses of 10, 20, and 30 mg of phenylephrine HCl. nih.govresearchgate.net The variability in reported glucuronide excretion may be due to differences in study design, analytical methods, and the specific phenylephrine salt used.

The intrinsic clearance of drugs via glucuronidation can be assessed using in vitro models, such as human liver microsomes. researchgate.net These studies help in understanding the relative contribution of different metabolic pathways. For phenylephrine, the interplay between sulfation and glucuronidation is crucial in determining its clearance.

Urinary Excretion of Phenylephrine and its Metabolites

| Metabolite | Percentage of Excreted Dose |

| Unchanged Phenylephrine | Negligible |

| Phenylephrine Glucuronide | Negligible to small percentage |

| Phenylephrine Sulfate (B86663) | Decreased from 46.6% to 36.2% with increasing dose |

| 3-Hydroxymandelic Acid | Increased from 25.3% to 30.2% with increasing dose |

| Data from a study with single oral doses of 10, 20, and 30 mg of phenylephrine HCl. nih.gov |

Impact of 2-O-Glucuronide Formation on Parent Phenylephrine Systemic Exposure

The formation of glucuronide conjugates, along with sulfate conjugates and metabolites from oxidative deamination, means that only a small fraction of the administered oral dose reaches the bloodstream as active, unchanged phenylephrine. wikipedia.orgfda.gov The plasma concentration of parent phenylephrine is significantly lower than that of its metabolites, including total phenylephrine glucuronides. fda.gov This highlights the substantial impact of first-pass metabolism, including 2-O-glucuronidation, on limiting the systemic exposure and, consequently, the pharmacological effects of orally administered phenylephrine.

Pharmacokinetic Parameters of Oral Phenylephrine

| Parameter | Value |

| Oral Bioavailability | ~38% or lower wikipedia.orgfda.gov |

| Peak Plasma Concentration (tmax) | 0.33 to 0.5 hours researchgate.net |

| Protein Binding | 95% wikipedia.org |

| Elimination Half-life | 2-3 hours wikipedia.org |

Potential for Enterohepatic and Enteric Recirculation of Phenylephrine Glucuronides

Enterohepatic circulation is a process where drugs and their metabolites, after being excreted into the bile, are reabsorbed in the intestine and return to the liver. researchgate.net This process can prolong the presence of a drug in the body. For glucuronide conjugates, this often involves hydrolysis by β-glucuronidase enzymes produced by the gut microbiota, which cleaves the glucuronic acid, allowing the parent drug to be reabsorbed. researchgate.nethyphadiscovery.com

While direct evidence for the enterohepatic recirculation of phenylephrine 2-O-glucuronide is not explicitly documented, the general principles of drug metabolism suggest it as a possibility. A newer concept, termed "Hepatoenteric Recycling," has been proposed, where the intestine is the primary site of glucuronidation, and the liver is the organ responsible for recycling the glucuronide. elifesciences.org This model could be relevant to the disposition of oral phenolics like phenylephrine. elifesciences.org

This compound as a Preclinical Metabolic Biomarker

In preclinical drug development, metabolites are often studied to understand the metabolic fate of a new chemical entity and to assess its safety and efficacy. nih.govthieme-connect.com Metabolites can serve as biomarkers to provide insights into a drug's mechanism of action, potential for drug-drug interactions, and to help in dose selection for clinical trials. mdpi.com

While there is no direct evidence to suggest that this compound is currently used as a standard preclinical metabolic biomarker, the evaluation of phenylephrine's metabolites, including its glucuronide conjugates, is a part of its preclinical assessment. For instance, the pharmacological activity of metabolites is often tested to determine if they contribute to the therapeutic effect or potential toxicity of the parent drug. drugs.com Studies have shown that the major metabolites of phenylephrine, including the sulfate and glucuronide conjugates, are considered to be pharmacologically inactive. wikipedia.orgdrugs.com

The use of metabolomics in drug discovery allows for the comprehensive profiling of all metabolites, which can lead to the identification of novel biomarkers. nih.gov In the context of phenylephrine, a detailed analysis of its glucuronide isomers, including the 2-O-glucuronide, in preclinical studies could provide valuable information on inter-species differences in metabolism and help in predicting its disposition in humans.

Advanced Research Perspectives on Phenylephrine 2 O Glucuronide

Investigation of Stereoselective Glucuronidation at the 2-O Position

Phenylephrine (B352888) is a chiral molecule, existing as (R)- and (S)-enantiomers. mdpi.com Stereoselectivity is a well-established phenomenon in drug metabolism and transport, where enzymes and transporters exhibit preferential handling of one enantiomer over the other. mdpi.comnih.gov While much is known about the stereoselective binding of phenylephrine to its target adrenergic receptors, with the (R)-enantiomer being the more pharmacologically active form, research into the stereoselectivity of its metabolic pathways, particularly glucuronidation, is an evolving area. mdpi.comnih.gov

Research has demonstrated that membrane transporters, such as the organic cation transporters (OCTs), show stereoselective uptake of phenylephrine. For instance, OCT3 displays a 3.3-fold preference for the (R)-enantiomer of phenylephrine. mdpi.comnih.gov This differential transport can influence the intracellular concentration of each enantiomer available for metabolism by UGT enzymes. Studies on other chiral compounds have shown that UGT isoforms, such as UGT1A9, can exhibit significant stereoselective glucuronidation. researchgate.net While specific data on the stereoselectivity of 2-O-glucuronidation for phenylephrine is not extensively detailed, the known stereoselective nature of both drug transport and UGT-mediated metabolism suggests that the formation of Phenylephrine 2-O-Glucuronide is likely an enantioselective process. nih.govresearchgate.net Further investigation is required to quantify the enantiomeric preference of the specific UGT isoforms responsible for 2-O-glucuronidation and to understand its clinical implications.

| Transporter | Enantiomeric Preference | Fold Preference | Reference |

|---|---|---|---|

| Organic Cation Transporter 3 (OCT3) | (R)-phenylephrine | 3.3-fold | mdpi.comnih.gov |

| Serotonin Transporter (SERT) | (S)-phenylephrine | Not specified | mdpi.com |

| Norepinephrine Transporter (NET) | (R)-phenylephrine | Not specified | mdpi.com |

| Dopamine Transporter (DAT) | (R)-phenylephrine | Not specified | mdpi.com |

Integration of Multi-Omics Technologies for Comprehensive Metabolic Pathway Elucidation

Understanding the complete metabolic fate of phenylephrine, including the formation of this compound, requires a systems-level approach. Multi-omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, offer a powerful toolkit for elucidating complex biological pathways. nih.govnih.gov Integrating these data can provide a comprehensive picture from the genetic blueprint to the functional metabolic output. biorxiv.org

Metabolomics: This technology is used to identify and quantify the full range of small-molecule metabolites in a biological system. nih.gov In the context of phenylephrine, metabolomic analysis can directly detect and measure levels of phenylephrine and its various metabolites, including different glucuronide isomers, in biological fluids like urine and plasma. nih.govatsjournals.org Studies have used metabolomics to observe changes in cellular metabolite profiles following phenylephrine administration, demonstrating its utility in tracking metabolic responses. nih.govresearchgate.net

Pharmacogenomics/Genomics: This field studies how genetic variations influence drug response. medrxiv.orgunits.it Genetic polymorphisms in UGT genes can lead to interindividual differences in the rate and extent of phenylephrine glucuronidation. units.itwikianesthesia.org For example, variants in UGT1A and UGT2B family genes, which are primarily responsible for drug glucuronidation, could alter the formation of this compound. nih.gov Identifying these variants helps explain variability in drug clearance. medrxiv.org

Proteomics & Transcriptomics: Proteomics analyzes the entire protein complement of a cell, while transcriptomics analyzes the set of all RNA transcripts. These technologies can quantify the expression levels of specific UGT enzymes and transporters involved in phenylephrine metabolism and disposition. mdpi.com By correlating enzyme expression levels with metabolite formation, researchers can pinpoint the key proteins responsible for producing this compound. nih.gov

The integration of these omics datasets allows for the construction of detailed metabolic network maps, providing a holistic view of phenylephrine's journey through the body and highlighting key enzymatic and transport steps. nih.govbiorxiv.org

Computational Modeling and Molecular Docking Studies of UGT-Phenylephrine Interactions

Computational modeling and molecular docking are invaluable tools for investigating drug-enzyme interactions at a molecular level. nih.govopenaccessjournals.com These in silico methods are used to predict how a substrate, such as phenylephrine, binds to the active site of an enzyme, like a UGT isoform. nih.govrasayanjournal.co.in

Homology modeling is often employed to create three-dimensional structures of UGT enzymes, as obtaining crystal structures for these membrane-bound proteins can be challenging. nih.govscispace.com Once a model of the UGT enzyme is built, molecular docking simulations can be performed. In these simulations, the phenylephrine molecule is virtually placed into the enzyme's binding pocket to identify the most stable binding conformation, which is determined by the lowest global energy score. nih.govrasayanjournal.co.in

These studies provide critical insights into:

Binding Affinity: Predicting the strength of the interaction between phenylephrine and different UGT isoforms.

Regioselectivity: Explaining why glucuronidation occurs at a specific position (e.g., the 2-O position versus other available hydroxyl groups). The orientation of phenylephrine within the active site determines which hydroxyl group is positioned correctly for the enzymatic reaction with the cofactor UDP-glucuronic acid (UDPGA). nih.govscispace.com

Substrate Specificity: Understanding why certain UGT isoforms are more active in metabolizing phenylephrine than others. The size and shape of the enzyme's binding pocket are key determinants of this specificity. scispace.comresearchgate.net

For example, docking studies with flavonoids and other phenolics have successfully explained the regioselective nature of UGT1A1 and other isoforms. scispace.comresearchgate.net Applying these methods to the UGT-phenylephrine interaction can elucidate the structural basis for the formation of this compound and help predict the impact of genetic mutations in UGT enzymes on this metabolic pathway. nih.gov

| UGT Isoform | Typical Location | Significance in Drug Metabolism | Reference |

|---|---|---|---|

| UGT1A1 | Liver, Intestine | Major hepatic enzyme, metabolizes a wide range of drugs and endogenous compounds like bilirubin. | scispace.com |

| UGT1A9 | Liver, Kidney | Important for the glucuronidation of many drugs and phenols. | nih.govscispace.com |

| UGT1A10 | Intestine | Plays a key role in the first-pass metabolism of orally administered drugs in the gut. | nih.govscispace.com |

| UGT2B7 | Liver, Kidney, and others | One of the most frequently involved UGTs in drug metabolism. | eur.nl |

Development of Targeted Strategies for Modulating Phenylephrine 2-O-Glucuronidation

Modulating the activity of UGT enzymes responsible for phenylephrine glucuronidation is a strategy being explored to control the drug's metabolic profile and potentially enhance its oral bioavailability. google.com Extensive first-pass metabolism, including glucuronidation and sulfation, significantly reduces the amount of active phenylephrine that reaches systemic circulation. nih.gov

Strategies for modulation include:

Enzyme Inhibition: The co-administration of UGT inhibitors can block the glucuronidation of phenylephrine. Research has focused on identifying compounds, including those from dietary sources, that can inhibit specific UGT isoforms. google.comgoogle.com For instance, certain flavonoids and other phenolic compounds have been shown to inhibit UGT activity. nih.gov Patent literature describes methods for increasing the bioavailability of phenylephrine by combining it with inhibitors of both UGTs and sulfotransferases (SULTs). google.com

Enzyme Induction: While less common for increasing bioavailability, enzyme induction could potentially be used to accelerate the clearance of phenylephrine if needed.

Structural Modification: Altering the chemical structure of phenylephrine to be a poorer substrate for UGT enzymes is another potential, albeit more complex, strategy that falls under drug design and discovery. nih.gov

Identifying specific and potent inhibitors for the UGT isoforms that produce this compound is an active area of research. This requires a detailed understanding of UGT-substrate interactions, often aided by the computational models discussed in the previous section. nih.govnih.gov

In Vitro-In Vivo Correlation (IVIVC) Models for Phenylephrine Glucuronidation Processes

In vitro-in vivo correlation (IVIVC) models are essential tools in drug development for predicting how a drug will behave in the body (in vivo) based on laboratory data (in vitro). nih.govnih.gov For phenylephrine, the goal of IVIVC is to quantitatively predict the extent of its glucuronidation in humans using data from in vitro systems like human liver microsomes or hepatocytes. nih.govnii.ac.jp

However, establishing a reliable IVIVC for glucuronidation has proven to be challenging. nih.govresearchgate.net Key issues include:

Underprediction of Clearance: In vitro models, particularly human liver microsomes, frequently underpredict in vivo hepatic clearance for drugs eliminated by glucuronidation. nih.govnih.gov Intrinsic clearance values from in vitro experiments can be an order of magnitude lower than what is observed in humans. nih.gov

Complex Biology: The activity of UGT enzymes in vitro is highly sensitive to experimental conditions, such as the presence of detergents (e.g., alamethicin) used to activate the latent enzymes, buffer composition, and pH. nih.gov Furthermore, factors like drug transport into and out of the liver cell and potential enterohepatic recirculation of the glucuronide metabolite are not fully captured in simple in vitro systems but are critical in vivo. nih.gov

Researchers are developing more sophisticated models to improve these predictions. Physiologically-based pharmacokinetic (PBPK) modeling is a promising approach. nih.govnih.gov PBPK models integrate in vitro data with physiological information (e.g., blood flow, tissue volumes, and enzyme expression levels) to simulate the drug's absorption, distribution, metabolism, and excretion in a virtual human. nih.gov By incorporating data on transporters and enzyme kinetics, PBPK models can provide a more mechanistic and accurate prediction of phenylephrine glucuronidation and help assess the potential for drug-drug interactions. nih.govnih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural identity of Phenylephrine 2-O-Glucuronide?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm the glucuronide moiety's attachment at the 2-O position. High-resolution mass spectrometry (HRMS) can validate the molecular formula (CHO) by matching the exact mass . Infrared (IR) spectroscopy helps identify functional groups like carboxylic acid (from glucuronic acid) and hydroxyl groups. Cross-reference spectral data with published standards or databases (e.g., HMDB10350) .

Q. How can researchers synthesize this compound in vitro for metabolic studies?

- Methodology : Use enzymatic glucuronidation with UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A9 or UGT2B7) in liver microsomes. Optimize reaction conditions: pH 7.4, 37°C, and cofactor UDP-glucuronic acid (UDPGA). Purify the product via solid-phase extraction (SPE) or HPLC, and validate purity using LC-MS/MS . Chemical synthesis via protecting-group strategies may require selective glucuronidation of phenylephrine’s hydroxyl group, though enzymatic methods are more stereospecific .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.